Penaresidin

Description

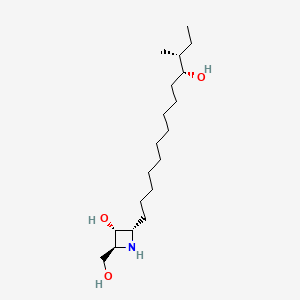

Structure

3D Structure

Properties

CAS No. |

135574-62-8 |

|---|---|

Molecular Formula |

C19H39NO3 |

Molecular Weight |

329.5 g/mol |

IUPAC Name |

(2S,3R,4S)-2-(hydroxymethyl)-4-[(11R,12R)-11-hydroxy-12-methyltetradecyl]azetidin-3-ol |

InChI |

InChI=1S/C19H39NO3/c1-3-15(2)18(22)13-11-9-7-5-4-6-8-10-12-16-19(23)17(14-21)20-16/h15-23H,3-14H2,1-2H3/t15-,16+,17+,18-,19-/m1/s1 |

InChI Key |

VVMSPNITCDMCDP-ICBNADEASA-N |

SMILES |

CCC(C)C(CCCCCCCCCCC1C(C(N1)CO)O)O |

Isomeric SMILES |

CC[C@@H](C)[C@@H](CCCCCCCCCC[C@H]1[C@H]([C@@H](N1)CO)O)O |

Canonical SMILES |

CCC(C)C(CCCCCCCCCCC1C(C(N1)CO)O)O |

Other CAS No. |

135574-62-8 |

Synonyms |

penaresidin |

Origin of Product |

United States |

Natural Occurrence and Biosource Specificity

Discovery and Isolation from Marine Sponges

The initial isolation and characterization of penaresidin A and B were reported in 1991 by Kobayashi and coworkers chemrxiv.org. These compounds were extracted from the methanol (B129727) extract of a marine sponge identified as Penares sp. chemrxiv.orgrsc.orgresearchgate.net. Subsequent research has confirmed that this compound A and B are sphingosine-derived azetidine (B1206935) alkaloids chemrxiv.orgrsc.orgresearchgate.netacs.org. They are noted for their potent activity as activators of actomyosin (B1167339) ATPase rsc.orgresearchgate.netoup.com.

The genus Penares has been identified as the source organism for this compound A and B chemrxiv.orgrsc.orgresearchgate.net. These compounds are classified as sphingosine-related marine alkaloids, suggesting a biogenetic link to sphingosine (B13886) derivatives chemrxiv.orgclockss.org. The isolation of this compound B from the marine sponge Penares sp. was also noted in studies evaluating its antifungal potential, though it showed no activity against common fungal species like C. neoformans, Aspergillus niger, or C. albicans mdpi.com. However, this compound compounds isolated from Penares sponges have demonstrated good antibacterial activity against E. coli researchgate.net.

This compound A and B were first isolated from a Penares sp. collected in Unten Bay, Okinawa, Japan chemrxiv.org. Other studies also reference collections from Okinawa, including off Ie Island clockss.org. The broader Indo-Pacific region has also been cited in relation to the isolation of related compounds chemrxiv.orgresearchgate.net. These findings highlight the importance of these specific marine environments as reservoirs for unique natural products.

Penares sp. as Primary Producer

Related Azetidine-Containing Natural Products

This compound is not the sole azetidine-containing natural product found in marine organisms. Its discovery has placed it within a broader context of marine alkaloids featuring the azetidine ring system, often derived from sphingosine precursors.

Penazetidine A is a notable related compound, isolated from the Indo-Pacific marine sponge Penares sollasi by Crews and coworkers in 1994 chemrxiv.orgresearchgate.net. Similar to this compound A and B, penazetidine A is characterized by a trisubstituted azetidine core chemrxiv.org. It is also considered a sphingosine-derived alkaloid acs.org and has been identified as an inhibitor of Protein Kinase C (PKC) researchgate.netnih.gov. The presence of the azetidine subunit in marine alkaloids has been associated with potent cytotoxic activity against tumor cells and antibacterial properties mdpi.com.

Beyond penaresidins and penazetidine A, other marine natural products share structural and biogenetic links to sphingosine. Pseudodistomins A and B, isolated from the tunicate Pseudodistoma sp., are examples of cyclic amino alcohols that, like penaresidins, are likely derived from sphingosine clockss.org. The broader class of sphingolipids and glycosphingolipids represents a growing area of research in marine natural products, known for their diverse biological activities, including potential antitumor effects clockss.org.

Table 1: Isolation Details of this compound

| Compound Name(s) | Sponge Source | Geographical Location | Year of Initial Report | Key Researchers/Group |

| This compound A, B | Penares sp. | Okinawa, Japan | 1991 | Kobayashi et al. |

| This compound A, B | Penares sp. | Okinawa, Japan | 2010 (Abstract) | RSC Publishing |

| This compound A | Penares sp. | Okinawa, Japan | 2014 (Synthesis) | B. V. Subba Reddy |

| This compound B | Penares sp. | Yucatan Peninsula | 2021 (Activity Eval) | Various |

Structural Elucidation and Stereochemical Characterization

Fundamental Structural Architecture of Penaresidin

This compound's structure is characterized by a central azetidine (B1206935) ring system adorned with distinct aliphatic side chains.

Attached to the azetidine core are aliphatic side chains, which vary in length and functionalization chemrxiv.orgjst.go.jpnsf.gov. For instance, this compound B possesses a long alkyl chain with hydroxyl groups at specific positions, contributing to its lipophilic character and interaction with biological systems ebi.ac.ukjst.go.jp. The structure of these side chains, including the presence and position of methyl branches and hydroxyl groups, has been a focus of synthetic efforts to understand structure-activity relationships chemrxiv.orgresearchgate.net.

The Trisubstituted Azetidine Core

Absolute and Relative Stereochemistry Determination

The precise three-dimensional arrangement of atoms in this compound is critical for its biological function, necessitating detailed stereochemical analysis.

The determination of this compound's absolute and relative stereochemistry has relied on a combination of advanced spectroscopic techniques and synthetic approaches chemrxiv.orgresearchgate.netpsu.edu. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments such as COSY and HMBC, has been instrumental in establishing connectivity and relative stereochemistry chemrxiv.orgrsc.orgrsc.orgrsc.org. Conversion to derivatives, such as tetraacetates, has also aided in structural elucidation and stereochemical assignment chemrxiv.orgrsc.orgrsc.org. Furthermore, the synthesis of stereoisomers and their comparison with the natural products, often involving chiral starting materials or asymmetric synthesis, has been crucial for confirming absolute configurations chemrxiv.orgresearchgate.netpsu.edu. For example, the absolute configuration of key stereocenters in the azetidine ring has been determined to be (2S, 3R, 4S) chemrxiv.orgpsu.edu. The stereochemistry of the side chain has also been investigated, with studies using MTPA esters to confirm configurations at specific carbons like C-15 researchgate.net.

Early structural assignments sometimes faced challenges, leading to revisions. Notably, the structure of this compound B was revised by Mori and coworkers, suggesting a shift in the position of a hydroxyl group and a methyl group on the side chain compared to initial proposals clockss.org. These revisions highlight the complexity of elucidating the stereochemistry of such intricate molecules and the importance of rigorous analytical methods and synthetic validation chemrxiv.orgresearchgate.netpsu.educlockss.org.

Methodologies for Stereochemical Assignment

Structural Analogy to Phytosphingosines

Penaresidins are considered analogs of sphingolipids, a class of natural products that includes sphingosine (B13886) and phytosphingosine (B30862) chemrxiv.orgpsu.eduethz.chiranchembook.ir. Sphingosine, a common sphingolipid, typically features a (2S, 3R, 4E)-2-aminooctadec-4-ene-1,3-diol backbone chemrxiv.orgethz.ch. Penaresidins are thought to arise from sphingosine-like precursors through an intramolecular hydroamination of an alkene to form the azetidine ring chemrxiv.org. This structural relationship to phytosphingosines, which are also bioactive lipids involved in cellular signaling, underscores the biological relevance and potential evolutionary pathways of these marine alkaloids chemrxiv.orgpsu.eduethz.chepdf.pub.

Compound List

this compound A

this compound B

Penazetidine A

Sphingosine

Phytosphingosine

Synthetic Methodologies Towards Penaresidin and Analogs

Strategic Approaches to Penaresidin Core Synthesis

The construction of the central azetidine (B1206935) ring is a critical challenge in the synthesis of penaresidins. Synthetic strategies can be broadly categorized into two main approaches: linear and convergent.

Evolution of Synthetic Strategies

Early synthetic efforts toward penaresidins and their analogs predominantly employed a linear approach . chemrxiv.org In this strategy, the long aliphatic side chain is introduced at an early stage of the synthesis. chemrxiv.org The synthesis then proceeds through a series of steps to build the 2-amino-1,3,4-triol scaffold necessary for the eventual formation of the azetidine ring. chemrxiv.org This linear fashion of assembling the molecule was a common feature in syntheses reported up to the early 2000s. chemrxiv.org

The evolution from linear to convergent strategies highlights a strategic shift in the synthetic community towards more efficient and modular approaches for constructing complex natural products like this compound.

Intramolecular Cyclization Tactics for Azetidine Ring Formation

A unifying feature across nearly all reported syntheses of penaresidins is the formation of the azetidine ring via an intramolecular cyclization event. chemrxiv.org This key step typically involves a nucleophilic substitution reaction where an unprotected amine attacks an activated carbon atom, displacing a leaving group to form the C-N bond of the four-membered ring. chemrxiv.orgresearchgate.net

The most common strategy involves the cyclization of a 2-amino-1,3,4-triol scaffold. chemrxiv.org In this precursor, the hydroxyl group at the C4 position is typically activated as a good leaving group, often by conversion to a sulfonate ester (e.g., mesylate or tosylate) or by using Mitsunobu-type conditions. chemrxiv.orgacs.org The amine at the C2 position then acts as the intramolecular nucleophile, attacking the C4 carbon to displace the leaving group and forge the azetidine ring. chemrxiv.org This cyclization is frequently performed as a penultimate step in the total synthesis to avoid subjecting the strained azetidine ring to harsh reaction conditions that might be required for subsequent transformations. chemrxiv.org

Total Synthesis of this compound A

The total synthesis of this compound A has been accomplished by several research groups, each employing unique strategies to construct the complex molecule. These syntheses often showcase the application of powerful and stereoselective reactions to install the multiple stereocenters present in the natural product.

Sharpless Asymmetric Epoxidation in Stereocenter Introduction

The Sharpless asymmetric epoxidation has proven to be a valuable tool in the synthesis of this compound A for establishing key stereocenters. rsc.orgrsc.org This reaction allows for the enantioselective epoxidation of allylic alcohols, providing a reliable method for introducing chirality into the molecule.

In one approach, an allylic alcohol derived from D-galactal was subjected to Sharpless asymmetric epoxidation to create a chiral epoxide. chemrxiv.orgrsc.org This epoxide then served as a key intermediate, with subsequent regioselective ring-opening reactions used to install the required functional groups and stereochemistry of the azetidine core. chemrxiv.orgrsc.org Similarly, other syntheses have utilized this reaction on different allylic alcohol substrates to set the stereochemistry of the side chain. chemrxiv.org The versatility and high enantioselectivity of the Sharpless asymmetric epoxidation make it a powerful and frequently employed method in the total synthesis of this compound A and its analogs. units.it

SN2 Cyclization Approaches

The formation of the azetidine ring in the total synthesis of this compound A is typically achieved through an intramolecular SN2 cyclization . chemrxiv.orgrsc.orgrsc.org This key step involves the nucleophilic attack of an amino group onto an electrophilic carbon center, displacing a leaving group to close the four-membered ring.

In several syntheses, a precursor containing a primary amine and a hydroxyl group at the appropriate positions is constructed. chemrxiv.org The hydroxyl group is then activated, commonly by converting it into a mesylate or tosylate, to facilitate the intramolecular SN2 reaction. chemrxiv.orgresearchgate.net The amine then displaces the sulfonate ester in a stereoinvertive manner to form the azetidine ring with the desired stereochemistry. chemrxiv.org The timing of this cyclization step is crucial, and it is often performed late in the synthetic sequence to protect the strained azetidine ring from potentially harsh reaction conditions. chemrxiv.org The efficiency and stereochemical control of this SN2 cyclization are critical for the successful total synthesis of this compound A.

Julia-Kocienski Olefination for Fragment Coupling

The Julia-Kocienski olefination is a powerful and widely used carbon-carbon bond-forming reaction that has been instrumental in the convergent synthesis of this compound A. rsc.orgrsc.orgrsc.org This reaction allows for the coupling of two complex fragments, typically an aldehyde and a sulfone, to form an alkene with high (E)-selectivity. researchgate.net

In the context of this compound A synthesis, a convergent strategy often involves the preparation of an azetidine-containing aldehyde fragment and a separate sulfone fragment corresponding to the long aliphatic side chain. chemrxiv.orgrsc.orgrsc.orgacs.org The Julia-Kocienski olefination is then employed to couple these two fragments, constructing the full carbon skeleton of the natural product. rsc.orgrsc.orgacs.org For instance, syntheses have reported the coupling of an azetidine aldehyde with a sulfone derived from the side chain using a strong base like KHMDS to afford the coupled product in good yield. rsc.orgrsc.orgrsc.org This olefination reaction is highly valued for its reliability, functional group tolerance, and stereoselectivity, making it a key strategic element in many total syntheses of this compound A. acs.org

Sulfoxide-Mediated Functionalization

A notable strategy in the synthesis of this compound A involves the use of a pendant sulfoxide (B87167) group as an intramolecular nucleophile. acs.org In this approach, a β-protected amino-γ,δ-unsaturated sulfoxide is prepared through the stereoselective addition of the lithio anion of (R)-methyl p-tolyl sulfoxide to an unsaturated sulfinylimine. acs.orgacs.org This sulfoxide then facilitates the regio- and stereoselective functionalization of an alkene to create a bromohydrin. acs.org This bromohydrin serves as a key intermediate for constructing the azetidine subunit of this compound A. acs.orgacs.org

This methodology also proves useful for synthesizing ribo- and arabino-phytosphingosines and other compounds containing the amino alcohol moiety. acs.org The coupling of the synthesized azetidine subunit with the side chain is often achieved through a Julia-Kocienski olefination. acs.org Furthermore, sulfoxide-mediated arylation has been developed as a metal-free method for the α-C–H functionalization of cyclic 1,2-diketones, involving a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement. rsc.org Dealkylative cyanation of sulfoxides provides a straightforward route to thiocyanates, which are versatile synthetic intermediates. nih.gov

Visible Light-Mediated Azetidine Construction

A modern and mild approach to constructing the azetidine ring involves a visible light-mediated aza Paternò-Büchi reaction. mit.edu This [2+2]-cycloaddition between an imine (or its equivalent, like an oxime) and an alkene is catalyzed by a photosensitizer, such as an iridium photocatalyst, under visible light. mit.educhemrxiv.org This method is characterized by its operational simplicity and tolerance of various functional groups. chemrxiv.org

The success of this reaction can be dependent on matching the frontier molecular orbital energies of the alkene and the oxime, which promotes the desired cycloaddition over potential side reactions like alkene dimerization. mit.edu This strategy has been successfully applied to the synthesis of epi-penaresidin B. mit.eduresearchgate.net Mechanistic studies suggest that the reaction proceeds through a triplet energy transfer mechanism. chemrxiv.org

Modular and Convergent Syntheses

Modular and convergent synthetic strategies have become the preferred methods for preparing penaresidins and their analogs due to their efficiency and flexibility. chemrxiv.orgacs.org These approaches involve the separate synthesis of key fragments—typically the azetidine core and the aliphatic side chain—which are then coupled at a late stage. chemrxiv.org

A variety of methods have been employed for the construction of the azetidine ring in these convergent syntheses, including:

SN2 cyclization: This is a common method for forming the azetidine ring. researchgate.netresearchgate.net

chemrxiv.orgchemrxiv.org-Sigmatropic rearrangements: These have also been utilized in the construction of the azetidine core. researchgate.net

Intermolecular sp3-C–H amination: This method, catalyzed by rhodium complexes, allows for the efficient synthesis of substituted azetidines. researchgate.netnsf.gov

The side chain is often prepared separately and then attached to the azetidine core using coupling reactions like the Julia-Kocienski olefination or olefin cross-metathesis. chemrxiv.orgacs.orgresearchgate.net This convergent approach is advantageous as it allows for the synthesis of various analogs by simply modifying the structure of the side chain fragment. chemrxiv.orgresearchgate.net

Total Synthesis of this compound B

The total synthesis of this compound B has been accomplished by several research groups, each employing unique strategies to construct the complex molecule. chemrxiv.org These syntheses have been crucial in confirming the structure of the natural product and providing access to material for biological studies. psu.edu

Divergent Synthetic Routes

Divergent synthetic strategies have proven effective in the synthesis of this compound B and its analogs. researchgate.netresearchgate.net One such approach involves the construction of a key 4-allylazetidine intermediate. researchgate.net This intermediate can then be subjected to olefin cross-metathesis with various terminal alkenes to introduce different side chains, leading to a variety of this compound analogs. researchgate.netmolaid.com The azetidine ring in this strategy is typically formed via an SN2-type cyclization of a protected amino mesylate. researchgate.netresearchgate.net This divergent approach is valuable for creating a library of this compound derivatives for structure-activity relationship studies. researchgate.net

Another divergent strategy utilizes a fully functionalized homochiral lactam derived from D-glutamic acid as a key intermediate for the synthesis of this compound B and other azetidine alkaloids. researchgate.net

Alkyl Side Chain Elaboration via Olefin Cross-Metathesis

Olefin cross-metathesis (CM) is a powerful and widely used reaction for the late-stage introduction of the alkyl side chain in the synthesis of this compound B. researchgate.netresearchgate.net This reaction, typically catalyzed by ruthenium-based catalysts, allows for the coupling of an alkene-containing azetidine fragment with a terminal alkene that will become the side chain. researchgate.netresearchgate.net

The use of olefin cross-metathesis offers several advantages:

Convergence: It allows for a convergent synthesis where the two main fragments of the molecule are prepared separately and then joined. chemrxiv.org

Flexibility: It provides a straightforward way to synthesize a variety of this compound B analogs by simply changing the terminal alkene used in the cross-metathesis reaction. researchgate.net This is particularly useful for exploring the impact of the side chain structure on biological activity.

Atom Economy: Cross-metathesis is an atom-economical reaction. researchgate.net

Isomerization of the olefin partner can sometimes occur during the metathesis reaction, which can be either a challenge to overcome or a feature to be exploited for further diversification. nih.govbeilstein-journals.org

Synthesis of this compound Stereoisomers and Structural Analogs

The synthesis of various stereoisomers and structural analogs of penaresidins has been a significant area of research, driven by the need to determine the absolute stereochemistry of the natural products and to investigate the structure-activity relationships. chemrxiv.orgpsu.edu

Syntheses have targeted different stereoisomers of the azetidine core and the side chain. For instance, the synthesis of three stereoisomers of this compound A and two stereoisomers of this compound B led to the correction of the originally proposed structure of this compound B. researchgate.netpsu.edu The natural this compound A is now known to be either (2S,3R,4S,15S,16S)- or (2S,3R,4S,15R,16R)-1, and natural this compound B is either (2S,3R,4S,15S)- or (2S,3R,4S,15R)-2'. researchgate.netacs.org

A variety of structural analogs have also been synthesized, including those with:

Modified side chains: Straight-chain analogs and analogs with different functional groups on the side chain have been prepared to probe the influence of the side chain on biological activity. chemrxiv.orgresearchgate.net

Different stereochemistry: The synthesis of epimers and other stereoisomers has been crucial for understanding the stereochemical requirements for biological activity. clockss.org For example, the synthesis of 2-epi-penaresidin A and its (15R, 16R)-stereoisomer has been reported. clockss.org

Glucosyl substituents: Analogs with a glucose substituent have been designed as potential inducers of cytokine production. chemrxiv.org

The biological evaluation of these synthetic analogs has provided valuable insights into the pharmacophore of the penaresidins. chemrxiv.orgresearchgate.net For example, certain stereoisomers of the azetidine ring of this compound B have shown potent cytotoxic activity against cancer cell lines. researchgate.net

Azetidine Core Modifications

The construction of the sterically congested and stereochemically rich azetidine ring is a central challenge in the synthesis of penaresidins. nsf.gov Various strategies have been developed to access this core structure and its stereoisomers.

A predominant method for forming the azetidine ring involves an intramolecular nucleophilic substitution (SN2) reaction. chemrxiv.orgresearchgate.netresearchgate.net This approach typically utilizes a protected 2-amino-1,3,4-triol scaffold, which is cyclized in a late stage of the synthesis to form the four-membered ring. chemrxiv.org For instance, a divergent synthesis of this compound B and its analogs accomplished the construction of the azetidine ring via the SN2-type cyclization of a protected 2,3-syn-3,4-syn-4-amino-1,3-dihydroxyhept-6-en-2-yl mesylate. researchgate.netresearchgate.net

Another innovative approach involves a regio- and stereoselective tandem hydroamination/glycosylation of a glycal, such as 3,4,6-tri-O-acetyl-D-galactal, to efficiently construct a key azetidine aldehyde intermediate in just eight steps. rsc.orgrsc.orgrsc.org This strategy provides rapid access to the highly functionalized azetidine core, which can then be elaborated into various this compound analogs. rsc.orgrsc.org The synthesis of a series of stereoisomers of the this compound B azetidine ring has been reported, allowing for the investigation of the stereochemistry's impact on biological activity. researchgate.netnih.gov

More recent methodologies have sought to streamline the synthesis of the azetidine core. One such method is the application of rhodium-catalyzed intermolecular C-H amination, which allows for the de novo synthesis of the saturated azacycle and was successfully applied in a nine-step total synthesis of this compound B. nsf.gov Other methods for azetidine synthesis include thermal and photochemical [2+2] cycloadditions and the ring expansion of aziridines. nsf.govresearchgate.net Researchers have also demonstrated a novel azetidine assembly by synthesizing an analog of this compound B using a light-powered aza Paternò–Büchi reaction between an acyclic imine and an activated alkene. acs.org

The choice of chiral starting material is also crucial for establishing the stereochemistry of the azetidine core. Syntheses have utilized precursors such as D-xylose, D-ribofuranose, and D-galactal to control the stereogenic centers. researchgate.netrsc.orgnih.gov For example, a straightforward route to this compound-based derivatives used D-ribofuranose as the sole chiral source, employing researchgate.netresearchgate.net-sigmatropic rearrangements and intramolecular nucleophilic substitution as key steps to form the azetidine skeleton. nih.gov

Pendant Chain Variations and their Synthetic Access

Synthetic efforts have not only focused on the azetidine core but also on modifying the long alkyl pendant chain, as this part of the molecule is crucial for its interaction with biological membranes and targets. chemrxiv.org Strategies for synthesizing this compound analogs often employ a convergent approach, where the azetidine core and the side chain are synthesized independently and then coupled together. chemrxiv.orgrsc.org This modular strategy is efficient for creating a library of analogs with diverse side chains. rsc.orgrsc.org

A widely used coupling reaction for this purpose is the Julia-Kocienski olefination. rsc.orgrsc.orgacs.orgacs.org This reaction allows for the efficient formation of a carbon-carbon double bond between an azetidine aldehyde fragment and a sulfone-containing side chain fragment. rsc.orgrsc.org This method was employed in a concise synthesis of this compound B and an efficient stereoselective synthesis of this compound A. rsc.orgacs.org

Another powerful tool for introducing side chain diversity is olefin cross-metathesis. researchgate.netresearchgate.netnih.gov This reaction allows for the late-stage introduction of various alkyl side chains by coupling a 4-allylazetidine intermediate with readily available terminal alkenes. researchgate.netresearchgate.net This divergent approach is highly valuable for synthesizing a range of this compound analogs with different chain lengths and functionalities, including straight-chain analogs which have shown significant cytotoxic activity. researchgate.netnih.gov

In contrast to convergent strategies, some syntheses follow a more linear path where the pendant chain is introduced at an earlier stage. chemrxiv.org This can be achieved through methods like epoxide opening or the nucleophilic introduction of an alkyne. chemrxiv.org While effective, these linear approaches can be less flexible for generating diverse analogs compared to the late-stage coupling methods. chemrxiv.org

Glycosylated Analogs

To explore new biological activities, researchers have synthesized glycosylated analogs of this compound. chemrxiv.org These compounds merge the structural features of penaresidins with those of glycosphingolipids, which are known to be involved in various cellular recognition and signaling processes.

One notable example is the synthesis of this compound analogs bearing a glucose substituent at the 2-position of the azetidine ring. chemrxiv.org These compounds, specifically analogs 20a , 20b , 21a , and 21b , were designed as analogs of α-D-galactosyl ceramide KRN7000, a potent activator of natural killer T (NKT) cells. The goal was to investigate if these glycosylated penaresidins could induce cytokine production by mouse NKT cells. chemrxiv.org

The synthesis of these glycosylated analogs builds upon the modular strategies developed for other this compound derivatives. A key step involves the regio- and stereoselective tandem hydroamination/glycosylation, which can install the sugar moiety onto the azetidine precursor. chemrxiv.orgrsc.org Biological evaluation of these structures revealed that one such analog, 19a , induced the production of IFN-γ, IL-4, and IL-13, demonstrating high cytokine-inducing activity. chemrxiv.org This highlights the potential of glycosylation as a strategy to modulate the immunological properties of this compound-based compounds.

Preclinical and in Vitro Biological Activities

Actomyosin (B1167339) ATPase Activating Properties

Penaresidin A and B, initially isolated as an inseparable mixture, were identified as potent activators of actomyosin ATPase. semopenalex.orgupjs.skresearchgate.netrsc.orgntu.edu.sgu-szeged.hu This enzymatic complex, crucial for muscle contraction and other cellular motile processes, is a key target for molecules that can modulate its activity. The discovery of Penaresidins' ability to enhance ATPase activity highlighted them as significant subjects for further biochemical investigation. oup.compsu.edu

Molecular Mechanism of ATPase Modulation

The precise molecular mechanism by which Penaresidins activate actomyosin ATPase is a subject of ongoing research. It is understood that ATP hydrolysis by ATPases like P-glycoprotein involves a series of conformational changes, including the binding of ATP to nucleotide-binding domains (NBDs), which leads to their dimerization and a shift from a binding-competent to a release-competent state. core.ac.uk The process is reset by ATP hydrolysis and the subsequent release of ADP and phosphate. core.ac.uk

The modulation of ATPase activity is sensitive to the interplay between the hydrophobic and hydrophilic regions of the modulating molecule. core.ac.uk While the specific interactions of this compound with the ATPase complex are not fully elucidated, it is proposed that like other modulators, its effectiveness is dependent on an optimal balance of these properties. The activation of ATPase suggests that this compound may facilitate the conformational changes required for the enzymatic cycle, possibly by binding to the transmembrane or nucleotide-binding domains and promoting an active conformation.

Antimicrobial Activities (In Vitro)

In addition to their effects on ATPase, Penaresidins and their synthetic analogs have demonstrated notable antimicrobial properties in vitro.

Antibacterial Efficacy Against Bacterial Strains

Synthetic stereoisomers of this compound B have shown antibacterial activity, particularly against Gram-positive bacteria. chemrxiv.orgresearchgate.net Specifically, activity has been observed against Bacillus subtilis, Micrococcus luteus, and Staphylococcus aureus. chemrxiv.orgnih.gov Notably, one stereoisomer also exhibited activity against the Gram-negative bacterium Escherichia coli. chemrxiv.orgnih.gov The antibacterial efficacy appears to be significantly influenced by the stereochemistry of the 2,3,4-trisubstituted azetidine (B1206935) core. chemrxiv.org

Table 1: In Vitro Antibacterial Activity of this compound B Stereoisomers

| Bacterial Strain | Activity Observed |

|---|---|

| Bacillus subtilis | Yes |

| Micrococcus luteus | Yes |

| Staphylococcus aureus | Yes |

Antifungal Efficacy Against Fungal Pathogens

While some analogs have been tested for antifungal properties, natural this compound B did not show activity against Candida albicans, Cryptococcus neoformans, or Aspergillus niger. researchgate.net However, the broader class of compounds from which Penaresidins are derived has spurred interest in developing analogs with potential antifungal applications.

Cytotoxicity Against Cancer Cell Lines (In Vitro)

Penaresidins and their analogs have exhibited significant cytotoxic effects against various cancer cell lines in vitro. chemrxiv.orgnih.gov

Efficacy Against Murine Lymphoma Cell Lines

This compound B has demonstrated cytotoxicity against murine lymphoma L1210 cells. chemrxiv.orgu-szeged.huclockss.org This finding has positioned this compound as a compound of interest in the search for new anticancer therapeutics. Synthetic analogs of this compound B have also been evaluated for their cytotoxic potential. Certain stereoisomers showed potent cytotoxicity against murine lymphoma L1210 cells as well as other cancer cell lines, including human lung (A549) and colon (HT29) cancer cells, with IC50 values in the micromolar range. chemrxiv.orgnih.gov The configuration of the azetidine core and the side chain structure are critical determinants of this cytotoxic activity. chemrxiv.org

Table 2: In Vitro Cytotoxicity of this compound Analogs

| Cell Line | Compound Type | Observed Activity |

|---|---|---|

| Murine Lymphoma (L1210) | This compound B | Cytotoxic |

| Human Lung (A549) | This compound B analogs | Potent cytotoxicity |

Efficacy Against Human Solid Tumor Cell Lines

Penaresidins and their synthetic analogs have demonstrated significant cytotoxic capabilities against a variety of human solid tumor cell lines in preclinical research. These marine-derived sphingolipid-like compounds are noted for their potential as anticancer agents.

Analogs of this compound B have been found to be particularly cytotoxic against lung (A549) and colon (HT29) cancer cell lines. researchgate.netnih.gov The stereochemistry of the distinctive azetidine ring within the this compound structure plays a crucial role in its cytotoxic and antibacterial activities. chemrxiv.org Specifically, certain synthetic isomers of the azetidine ring in this compound B have shown potent cytotoxic effects against A549 and HT29 tumor cells. nih.gov Another related compound, penazetidine A, has also displayed in vitro cytotoxicity against several human and murine cell lines, including A549 (lung), HT-29 (colon), and B16/F10 (melanoma). chemrxiv.org Furthermore, synthetic stereoisomers of this compound B have shown significant activity against various human cell lines such as BLM (melanoma), MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), HeLa (cervical adenocarcinoma), and Jurkat (leukemia), with some isomers being notably more active against leukemia cells than the conventional chemotherapy drug cisplatin. chemrxiv.org

Table 1: Preclinical Cytotoxic Efficacy of this compound and Related Compounds

| Compound/Analog | Cell Line | Cancer Type | Efficacy Noted |

|---|---|---|---|

| This compound B Analogs | A549 | Lung Carcinoma | Potent Cytotoxicity |

| This compound B Analogs | HT29 | Colon Carcinoma | Potent Cytotoxicity |

| Penazetidine A | A549 | Lung Carcinoma | In Vitro Cytotoxicity |

| Penazetidine A | HT-29 | Colon Carcinoma | In Vitro Cytotoxicity |

| Penazetidine A | B16/F10 | Murine Melanoma | In Vitro Cytotoxicity |

| This compound B Isomers | BLM | Melanoma | Significant Activity |

| This compound B Isomers | MCF-7 | Breast Adenocarcinoma | Significant Activity |

| This compound B Isomers | HCT-116 | Colon Carcinoma | Significant Activity |

| This compound B Isomers | HeLa | Cervical Adenocarcinoma | Significant Activity |

Apoptosis Induction in Cellular Models

A primary mechanism through which penaresidins exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is characterized by distinct molecular and morphological changes within the cancer cells.

The apoptotic activity of these compounds is often mediated through the intrinsic pathway, which involves mitochondrial stress. numberanalytics.com For instance, Jaspine B, a related anhydrophytosphingosine derivative, triggers apoptosis through the release of cytochrome c from the mitochondria and the subsequent processing of caspases. researchgate.net Caspases are a family of proteases that, once activated, execute the final stages of apoptosis by cleaving essential cellular proteins. nih.govnih.gov Specifically, initiator caspases like caspase-9 are activated by the release of mitochondrial factors, and they, in turn, activate executioner caspases such as caspase-3. medsci.org The cytotoxic effect of some this compound analogs has been directly associated with the induction of apoptosis. researchgate.net This programmed cell death is a critical endpoint of the cellular stress induced by these compounds.

Interaction with Cellular Sphingolipid Metabolism

Penaresidins are classified as members of the sphingolipid class of natural products, and their biological activity is deeply intertwined with the modulation of sphingolipid metabolism. chemrxiv.org Sphingolipids are not only structural components of cell membranes but also key signaling molecules that regulate processes like cell proliferation, inflammation, and apoptosis. oaepublish.com

Penaresidins and their analogs can disrupt the normal metabolism of sphingolipids, leading to an accumulation of cytotoxic species like ceramide. researchgate.net Ceramide is a central hub in sphingolipid metabolism and is known to promote apoptosis. oaepublish.com For example, the compound Jaspine B has been shown to inhibit sphingomyelin (B164518) synthase (SMS), an enzyme that converts ceramide into sphingomyelin. researchgate.net This inhibition leads to an increase in intracellular ceramide levels, which is associated with the induction of apoptosis in melanoma cells. researchgate.net The structural similarity of penaresidins to sphingosine (B13886) suggests that their mechanism of action involves interfering with these critical metabolic and signaling pathways. chemrxiv.org

Immunomodulatory Effects (Preclinical)

In addition to direct cytotoxicity, certain this compound analogs exhibit immunomodulatory activities by stimulating specific components of the immune system.

Synthetic analogs of this compound have been developed that act as potent inducers of cytokine production. chemrxiv.org One such analog, bearing a glucose substituent, was shown to induce the production of Interferon-gamma (IFN-γ), Interleukin-4 (IL-4), and Interleukin-13 (IL-13). chemrxiv.org IFN-γ is a key cytokine associated with a Type 1 immune response, which is crucial for anti-tumor immunity, while IL-4 and IL-13 are characteristic of a Type 2 response. nih.govscielo.brnih.gov The ability of these compounds to elicit a mixed cytokine profile highlights their potential to modulate the immune response in complex ways. wikipedia.org

The immunomodulatory effects of this compound-related compounds are significantly linked to their ability to activate Natural Killer T (NKT) cells. researchgate.net NKT cells are a unique subset of T lymphocytes that recognize glycolipid antigens presented by the CD1d molecule. wikipedia.orgnih.gov Upon activation, NKT cells can rapidly produce large quantities of cytokines, including IFN-γ and IL-4, influencing both innate and adaptive immunity. wikipedia.orgoncotarget.com A synthetic α-galactosylceramide analog related to the this compound family was shown to exert a strong antitumor effect by activating NKT cells. researchgate.net This activation stimulates the secretion of cytokines that can mediate a powerful anti-cancer response. researchgate.netnih.gov

Cytokine Production Induction (IFN-γ, IL-4, IL-13)

Biomarker Potential in Preclinical Diagnostics

Given their specific biological activities, penaresidins have been identified as potential biomarkers in the context of preclinical diagnostics. chemrxiv.org A biomarker is a measurable indicator of a biological state or condition and can be used to detect disease or predict treatment response. researchgate.netmdpi.comnih.gov

This compound A and this compound B have been suggested as potential biomarkers for serum metabolism in patients with cervical cancer. chemrxiv.org Their unique interaction with cellular pathways, such as sphingolipid metabolism and the immune system, provides a basis for their investigation as diagnostic or prognostic tools. The ability of specific this compound analogs to activate NKT cells and induce a characteristic cytokine response could be harnessed in preclinical settings to assess the immune status or to predict the potential efficacy of immunotherapeutic strategies. researchgate.net

Table 2: Compound and Protein Names Mentioned

| Name |

|---|

| This compound A |

| This compound B |

| Penazetidine A |

| Jaspine B |

| Cisplatin |

| Interferon-gamma (IFN-γ) |

| Interleukin-4 (IL-4) |

| Interleukin-13 (IL-13) |

| Cytochrome c |

| Caspase |

| Caspase-3 |

| Caspase-9 |

| Sphingomyelin synthase (SMS) |

| Ceramide |

Predictive Potential in Cancer Progression (e.g., cervical cancer)

Enzyme Inhibitory Activities of Related Compounds (e.g., Protein Kinase C by Penazetidine A)

A related compound, Penazetidine A, isolated from the Indo-Pacific sponge Penares sollasi, has been identified as a potent inhibitor of Protein Kinase C (PKC). chemrxiv.org The inhibitory activity of Penazetidine A against PKC was determined to have an IC50 value of 1 μM. chemrxiv.org The PKC family of enzymes plays a crucial role in mediating signal transduction across cell membranes and is involved in regulating cell proliferation and gene expression, making PKC inhibitors significant targets for the development of new cancer therapies. chemrxiv.org

Notably, Penazetidine A was found to be inactive against protein tyrosine kinase (PTK). chemrxiv.org This selectivity led researchers to suggest that its mechanism of action may involve binding to the lipid-binding regulatory site of PKC rather than the ATP-binding site. chemrxiv.org In addition to its PKC inhibitory activity, Penazetidine A has also demonstrated in vitro cytotoxicity against several human and murine cancer cell lines, including A549 (lung carcinoma), HT-29 (colon adenocarcinoma), B16/F10 (melanoma), and P388 (leukemia). chemrxiv.org

Table 2: Enzyme Inhibitory Activity of Penazetidine A

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

| Penazetidine A | Protein Kinase C (PKC) | 1 μM |

Structure Activity Relationship Sar Studies of Penaresidins

Influence of Azetidine (B1206935) Ring Stereochemistry on Biological Activity

The stereochemistry of the azetidine ring is a critical determinant of penaresidin's biological activity. Studies involving the synthesis of various stereoisomers have demonstrated marked differences in their cytotoxic and antimicrobial profiles chemrxiv.orgresearchgate.netresearchgate.netnih.gov.

Table 1: Biological Activity of Synthesized this compound Stereoisomers

| Isomer Designation | Cytotoxic Activity (A549/HT29) | Antibacterial Activity (Gram-positive) | Antibacterial Activity (Gram-negative) |

| Isomers 4 & 5 | Relatively potent | Reported | Not specified |

| Isomer 18 | Potent | Not specified | Not specified |

| Isomer 12 | Potent | Reported | Reported |

| Isomer 14 | Not specified | Reported | Not specified |

| Isomer 15 | Not specified | Reported | Not specified |

Note: Specific stereochemical assignments for "Isomers 4 & 5" and "Isomers 12, 14, 15, 18" are detailed in the respective synthetic studies.

Role of the Pendant Aliphatic Chain in Bioactivity

The pendant aliphatic chain also plays a role in modulating the bioactivity of this compound analogues. Studies comparing analogues with variations in this chain have provided insights into its contribution to cellular effects.

It has been observed that analogues of this compound B featuring a simple alkyl chain demonstrated increased cytotoxicity against lung (A549) and colon (HT29) cancer cell lines, showing up to a tenfold improvement in potency compared to other tested structures researchgate.net. Furthermore, the synthesis of this compound B and its "straight side chain analogue" has been achieved, facilitating comparative studies on the influence of the aliphatic chain's structure on biological activity researchgate.netacs.org. This suggests that modifications to the aliphatic chain can significantly alter the compound's potency and spectrum of activity.

Correlation Between Structural Modifications and Specific Preclinical Effects

Beyond the azetidine ring stereochemistry and aliphatic chain, other structural modifications and inherent features of the this compound scaffold are linked to specific preclinical effects.

Penaresidins A and B have been identified as potent activators of actomyosin (B1167339) ATPase chemrxiv.orgacs.orgresearchgate.netbham.ac.uk. This activity is crucial for cellular processes such as muscle contraction and cell motility. Initial structural elucidation efforts involving tetraacetate derivatives indicated that the intact, native structure is necessary for this ATPase-activating effect, as the derivatives did not exhibit the same activity chemrxiv.org.

In terms of cytotoxic effects, specific stereoisomers of this compound derivatives have shown potent activity against various cancer cell lines, as detailed in Section 6.1 chemrxiv.orgresearchgate.netnih.gov. Similarly, antibacterial activity has been observed, with certain isomers effective against both Gram-positive and Gram-negative bacterial strains chemrxiv.orgresearchgate.netnih.gov.

Furthermore, this compound A has been explored for its potential as a biomarker for drug resistance in Mycobacterium tuberculosis, suggesting a role in understanding and potentially combating microbial resistance mechanisms chemrxiv.org. Related compounds, such as penazetidine A, which shares the azetidine core, exhibit specific preclinical effects, including protein kinase C (PKC) inhibition with an IC50 of 1 μM, and were found to be inactive against protein tyrosine kinase (PTK) chemrxiv.orgacs.orgresearchgate.net. This selectivity highlights how subtle structural differences can lead to distinct biological targets and mechanisms of action.

Compound List:

this compound A

this compound B

Penazetidine A

Isomer 4 (this compound derivative)

Isomer 5 (this compound derivative)

Isomer 12 (this compound derivative)

Isomer 14 (this compound derivative)

Isomer 15 (this compound derivative)

Isomer 18 (this compound derivative)

Biosynthetic Hypotheses and Pathways

Proposed Biogenetic Origin from Phytosphingosines

Penaresidins A and B are formally classified as sphingosine (B13886) analogs, possessing a characteristic azetidine (B1206935) ring that is not typically found in canonical sphingolipids chemrxiv.org. Research suggests a biogenetic pathway where these compounds originate from sphingosine or, more specifically, phytosphingosine (B30862) clockss.orgepdf.pub. A hypothetical biogenetic pathway proposes that the azetidine core is formed through an intramolecular cyclization event, specifically the closure of the N-2 to C-4 position of a sphingoid precursor clockss.org. This process is thought to retain the stereochemical integrity at the C-2 and C-3 positions of the original sphingoid base clockss.org. The assumption of a (2S,3R,4S) absolute configuration for the azetidine moiety in penaresidins is strongly supported by this proposed biogenetic relationship with phytosphingosines epdf.pub. The synthesis of penaresidin analogs has also employed biomimetic-type ring closures of phytosphingosines, further reinforcing this hypothesis researchgate.net.

Putative Enzymatic Transformations Leading to the Azetidine Core

The formation of the distinctive azetidine core in penaresidins is hypothesized to involve specific enzymatic transformations. The primary proposed mechanism for this cyclization is the hydroamination of a 1,2-disubstituted alkene by a pendant primary amine within a sphingoid precursor chemrxiv.org. This intramolecular reaction would lead to the formation of the four-membered azetidine ring.

Key to this transformation is the presence of a 2-amino-1,3,4-triol scaffold, which serves as the stereochemical foundation for the azetidine ring chemrxiv.org. This scaffold is characterized by a critical 2,4-relationship between an amine group and a suitable leaving group, facilitating the cyclization process chemrxiv.org. While specific enzymes have not been identified in the literature for this exact transformation in this compound biosynthesis, synthetic strategies that mimic this process often involve SN2-type cyclization reactions. For instance, a protected 2,3-syn-3,4-syn-4-amino-1,3-dihydroxyhept-6-en-2-yl mesylate has been utilized in synthetic routes, where the mesylate acts as a leaving group, enabling intramolecular nucleophilic attack by the amine to form the azetidine ring researchgate.net. Similarly, cyclization of 1,3-amino alcohols is a recognized method for azetidine synthesis, suggesting a potential enzymatic route for such transformations in nature bham.ac.uk.

Comparative Analysis with Known Sphingolipid Biosynthetic Routes

Sphingolipids are a fundamental class of lipids essential for cell membrane structure and various signaling pathways chemrxiv.orgfrontiersin.orgmetwarebio.com. Their biosynthesis typically begins with the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT), to form 3-ketosphinganine frontiersin.org. This intermediate is then reduced to sphinganine, followed by acylation to dihydroceramide (B1258172) and subsequent desaturation to ceramide frontiersin.orgmetwarebio.com. Ceramides are the precursors for more complex sphingolipids like sphingomyelins and glycosphingolipids metwarebio.com.

In contrast, the biosynthesis of penaresidins diverges significantly from this canonical pathway by incorporating an azetidine ring. While penaresidins are considered analogs of sphingosine or phytosphingosine chemrxiv.orgclockss.orgepdf.pub, their hallmark azetidine structure is formed through an intramolecular cyclization event, such as the proposed hydroamination of an alkene by an amine chemrxiv.orgclockss.org. This cyclization step is not a feature of standard sphingolipid biosynthesis, which primarily involves linear chain elongation and functional group modifications rather than the formation of a four-membered nitrogen-containing heterocycle. The structural relationship of penaresidins to sphingoids highlights a potential evolutionary modification or a specialized pathway that repurposes sphingoid precursors to generate these unique azetidine alkaloids clockss.orgepdf.pub.

Comparative Biosynthetic Features

| Feature | Typical Sphingolipid Biosynthesis | Proposed this compound Biosynthesis |

| Primary Precursors | L-serine and palmitoyl-CoA | Hypothesized to derive from sphingosine or phytosphingosine clockss.orgepdf.pub |

| Key Backbone | Linear (2S,3R)-2-amino-1,3-diol with a long alkyl chain | Azetidine ring (2,3,4-trisubstituted) with specific stereochemistry (e.g., 2S,3R,4S) chemrxiv.org |

| Ring Formation | Not a characteristic feature of the backbone; linear elongation. | Intramolecular cyclization (e.g., hydroamination of an alkene by an amine) chemrxiv.org |

| Structural Relation | Foundational molecules for complex lipids; involved in signaling. | Analogs or derivatives of sphingosine/phytosphingosine; possess a unique azetidine moiety chemrxiv.orgclockss.orgepdf.pub. |

Compound List:

this compound A

this compound B

Penazetidine A

Sphingosine

Phytosphingosine

Sphinganine

Ceramide

Dihydroceramide

Glycosphingolipids

Sphingosine-1-phosphate (S1P)

Ecological and Biotechnological Significance

Ecological Role in Marine Sponge Chemical Defense Mechanisms

Marine sponges, as sessile organisms, are constantly exposed to a range of environmental pressures, including predation, competition for space, and microbial infections ck12.orgcarsten-thoms.netnih.gov. To counteract these threats, sponges have evolved sophisticated chemical defense mechanisms, producing a vast array of secondary metabolites carsten-thoms.netnih.govresearchgate.netnih.gov. These compounds serve multiple ecological functions, acting as deterrents against predators, antifouling agents, and antimicrobials to protect against pathogens and overgrowth by other sessile organisms ck12.orgcarsten-thoms.netnih.gov.

While the specific ecological role of Penaresidin within its host sponge is not exhaustively detailed in all literature, its documented biological activities strongly suggest a contribution to the sponge's chemical defense arsenal. This compound compounds have demonstrated notable bioactivity, including potent actomyosin (B1167339) ATPase-activating properties, cytotoxic effects against various cancer cell lines, and antibacterial activity rsc.orgresearchgate.netoup.comnih.gov. These properties are consistent with compounds that would deter predation or inhibit microbial colonization on the sponge's surface. For instance, the antibacterial activity against Escherichia coli and Gram-positive bacteria, as well as cytotoxicity, are classic examples of chemical defenses employed by marine invertebrates nih.govresearchgate.netnih.gov.

Symbiotic Microorganisms and Metabolite Production

Marine sponges are known to host diverse communities of symbiotic microorganisms, including bacteria, archaea, fungi, and algae ck12.orgnih.gov. These symbionts are often integral to the sponge's physiology, contributing to nutrient acquisition, waste processing, and the production of secondary metabolites ck12.orgnih.gov. It is well-established that many of the complex and bioactive compounds isolated from sponges are, in fact, biosynthesized by these associated microbial communities rather than the sponge host itself nih.gov.

Considerations for Sustainable Access and Production

This compound was first isolated from the marine sponge Penares sp. collected off the coast of Okinawa, Japan chemrxiv.orgrsc.org. The natural abundance of such compounds in marine organisms is often limited, posing challenges for large-scale extraction and sustainable sourcing. The slow growth rates of many sponges and the environmental impact of harvesting them necessitate alternative methods for obtaining these valuable molecules rsc.orgresearchgate.net.

Consequently, significant research efforts have been directed towards the chemical synthesis of this compound and its analogs. The intricate structure of this compound, particularly its highly functionalized azetidine (B1206935) core with multiple stereocenters, presents a considerable challenge for synthetic chemists chemrxiv.orgrsc.orgacs.org. Several total syntheses of this compound A and B have been reported, showcasing innovative strategies for constructing the azetidine ring and assembling the complex molecular architecture chemrxiv.orgrsc.orgacs.org. Recent advancements in synthetic methodologies, such as those employing visible light catalysis, are also being explored to improve the accessibility of azetidine-containing compounds, including analogs of this compound sciencedaily.com. These synthetic endeavors are crucial for providing sufficient quantities for further biological evaluation and potential therapeutic development.

Broader Implications of Marine Natural Products in Biotechnology

Marine natural products, including alkaloids like this compound, represent a vast and largely untapped reservoir of novel chemical structures with significant biological activities, making them invaluable for drug discovery and biotechnological applications nih.govresearchgate.netnih.gov. The unique chemical scaffolds and potent bioactivities observed in these compounds often inspire the development of new therapeutic agents.

This compound exemplifies this potential. Its reported activities, such as potent actomyosin ATPase activation and cytotoxic effects, position it as a promising lead compound for further investigation in areas like cardiovascular research or oncology rsc.orgresearchgate.netoup.comnih.gov. Furthermore, the structural complexity of this compound, particularly its azetidine moiety, has driven advancements in synthetic organic chemistry, leading to the development of new methodologies and strategies that can be applied to the synthesis of other complex molecules and potential pharmaceuticals chemrxiv.orgrsc.orgsciencedaily.com. The study of marine alkaloids and sphingolipids, in general, continues to contribute to our understanding of biological processes and to the development of new treatments for a range of diseases chemrxiv.orgnih.govresearchgate.net.

Future Research Directions and Translational Perspectives

Exploration of Advanced Synthetic Strategies for Complex Azetidines

The synthesis of the highly functionalized azetidine (B1206935) core present in Penaresidin and its analogs has been a significant challenge, driving the development of innovative synthetic methodologies. Future research should focus on refining and expanding these strategies to achieve greater efficiency, stereoselectivity, and access to a broader range of structural diversity.

Late-Stage Functionalization: Strategies for late-stage functionalization of pre-formed azetidine rings would allow for rapid diversification and the creation of compound libraries. This approach is crucial for structure-activity relationship (SAR) studies and the discovery of optimized analogs acs.org.

Biomimetic Synthesis: Investigating biomimetic approaches that mimic proposed biosynthetic pathways could reveal novel and efficient methods for constructing the azetidine scaffold and its associated stereochemistry. Understanding how nature assembles these complex molecules can inspire new synthetic tactics rsc.org.

Synthesis of Diverse Stereoisomers: While significant efforts have been made to synthesize specific stereoisomers of this compound, future work should aim for more systematic and efficient access to all possible stereoisomers. This is vital for a comprehensive understanding of their biological activity and for identifying the most potent or selective variants nih.gov.

Comprehensive Molecular Target Identification and Mechanistic Elucidation (Preclinical)

This compound and related compounds have demonstrated various biological activities, including actomyosin (B1167339) ATPase-activating properties and cytotoxicity rsc.orgthieme-connect.comrsc.orgchemrxiv.orgresearchgate.net. However, the precise molecular targets and detailed mechanisms of action remain largely unelucidated.

Target Identification: Advanced proteomic and chemoproteomic techniques should be employed to identify the direct molecular targets of this compound and its analogs. This could involve affinity-based pull-down assays, activity-based protein profiling, or thermal proteome profiling to capture protein-ligand interactions under native conditions chemrxiv.org.

Mechanistic Studies: Once primary targets are identified, in-depth mechanistic studies are required. This includes elucidating how this compound binding or modulation affects cellular pathways, signaling cascades, and downstream biological outcomes. For example, understanding the precise interactions with actomyosin ATPase or protein kinase C (in the case of penazetidine A) can reveal novel therapeutic avenues rsc.orgresearchgate.net.

Cellular Pathway Analysis: Investigating the impact of this compound on broader cellular processes, such as cell cycle progression, apoptosis, or inflammatory responses, using transcriptomics, metabolomics, and advanced microscopy, will provide a more holistic understanding of its biological effects researchgate.net.

Advanced Structure-Activity Relationship Profiling and Lead Optimization

The development of this compound derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties hinges on robust SAR profiling.

Systematic Analog Synthesis: Synthesizing a comprehensive library of this compound analogs, systematically varying the azetidine core stereochemistry, the length and branching of the aliphatic chain, and the positions and nature of hydroxyl groups, is essential nih.govchemrxiv.org.

Activity Profiling: These analogs should be evaluated against a panel of relevant biological targets and cellular assays, including cytotoxicity against various cancer cell lines, antimicrobial activity against diverse bacterial and fungal strains, and specific enzyme or receptor binding assays nih.govresearchgate.net.

Computational Modeling: Integrating computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can help predict the activity of novel analogs and guide synthetic efforts towards more potent and selective compounds. This can also aid in understanding the conformational preferences of the azetidine ring and its substituents in binding interactions acs.org.

Optimization for Therapeutic Potential: Based on SAR data, lead optimization efforts should focus on improving properties such as solubility, metabolic stability, and cell permeability, while retaining or enhancing the desired biological activity.

Discovery and Characterization of Novel Azetidine-Containing Natural Products

Azetidine rings are relatively rare in nature, making compounds like this compound particularly interesting. Continued exploration of diverse natural sources could lead to the discovery of new azetidine-containing metabolites with novel structures and biological activities.

Marine and Microbial Exploration: Continued bioprospecting of marine organisms (sponges, microbes) and soil microorganisms, known sources of structurally unique secondary metabolites, may yield new azetidine-containing natural products. Advanced analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, will be crucial for their identification and structural elucidation rsc.orgwikipedia.org.

Chemoinformatic and Bioinformatic Approaches: Utilizing chemoinformatic databases and bioinformatic tools to analyze genomic and metabolomic data from natural sources can help predict or identify potential azetidine-containing compounds, guiding targeted isolation efforts.

Biosynthetic Pathway Elucidation: Understanding the biosynthetic pathways of known azetidine natural products, including this compound, can provide insights into the enzymatic machinery responsible for azetidine ring formation. This knowledge could facilitate the discovery of new enzymes or pathways involved in azetidine biosynthesis, potentially leading to the discovery of novel analogs through pathway engineering or heterologous expression.

Development of this compound-Derived Chemical Probes for Biological Systems

The unique structural features and biological activities of this compound make it a promising scaffold for developing chemical probes to investigate biological processes.

Fluorescent or Radiolabeled Probes: Synthesizing this compound derivatives functionalized with fluorescent tags or radioisotopes would enable their use as probes to visualize their localization within cells, track their distribution in biological systems, and quantify their interactions with target molecules in real-time acs.org.

Affinity Probes: Designing this compound-based affinity probes, potentially incorporating photo-crosslinking groups or reactive handles, could facilitate the identification of binding partners and the study of target engagement in complex biological environments.

Activity-Based Probes (ABPs): Developing ABPs that specifically target the functional groups or active sites of this compound's molecular targets would allow for the direct monitoring of target engagement and activity within living cells or tissues. This is particularly relevant for understanding the mechanism of action of its ATPase-activating or kinase inhibitory properties rsc.orgresearchgate.net.

Tool Compounds for Target Validation: Well-characterized this compound analogs with defined biological activities can serve as valuable tool compounds for validating specific molecular targets and pathways in preclinical research, aiding in the understanding of disease mechanisms and the development of targeted therapies.

By pursuing these research directions, the scientific community can deepen its understanding of this compound and its analogs, potentially unlocking new therapeutic strategies and advancing the field of azetidine chemistry.

Compound List:

this compound A

this compound B

Penazetidine A

Mugineic acids

Azetidine-2-carboxylic acid (AZC)

(2S,3R,4S)-2-(hydroxymethyl)-4-[(11R,12R)-11-hydroxy-12-methyltetradecyl]azetidin-3-ol (IUPAC name for this compound)

(2S,3R,4S)-2-[(11S)-11-hydroxy-13-methyltetradecyl]-4-(hydroxymethyl)azetidin-3-ol (Systematic name for this compound B)

Monascumic acids

Gelsemoxonine

Calydaphninone

Calyciphylline C

Axinellamines

Mirabilin B

(±)-δ-coniceine

Azelnidipine

Q & A

Q. What are the key synthetic strategies for enantioselective synthesis of Penaresidin B, and how do they address stereochemical challenges?

this compound B’s complex azetidine core and stereochemistry require advanced enantioselective methods. Notable approaches include:

- Chiral auxiliary-mediated synthesis : Liu et al. (1999) utilized (E)-2-protected amino-3,4-unsaturated sulfoxide to establish stereocenters .

- Asymmetric [2+2]-cycloaddition : Yeh’s 2024 work achieved the first total synthesis via this method, enabling attachment of azetidine to bioactive scaffolds like estrogen derivatives .

- Divergent synthesis : Fujiwara et al. (2018) developed a route adaptable for synthesizing this compound B and its analogs with modified side chains . Key validation: Nuclear magnetic resonance (NMR) and X-ray crystallography confirm stereochemical fidelity .

Q. How do structural variations between this compound A, B, and C influence their physicochemical properties and bioactivity?

Q. What methodological challenges arise in reconciling contradictory reports on this compound B’s antifungal activity?

this compound B was reported inactive against C. albicans and C. neoformans in sponge extracts ( ) but shows tumor cell toxicity in synthetic analogs (). To resolve contradictions:

- Source variability : Natural extracts may contain interfering compounds (e.g., mirabilin B in Monanchora arbuscula) that mask activity .

- Stereochemical purity : Impurities in synthetic batches (e.g., diastereomers) may alter bioactivity. Use chiral chromatography (e.g., Chiralpak® columns) to isolate enantiopure samples .

- Assay design : Standardize antifungal testing using CLSI guidelines (e.g., M27/M38 protocols) to ensure reproducibility .

Q. How can researchers optimize the scalability of this compound synthesis while maintaining functional group compatibility?

Scalability bottlenecks include low yields in azetidine ring formation and side-chain functionalization. Strategies include:

- Flow chemistry : Continuous reactors improve heat/ mass transfer for exothermic cyclization steps .

- Protecting group optimization : Replace tert-butyldimethylsilyl (TBS) groups with photolabile alternatives (e.g., nitroveratryl) to streamline deprotection .

- Catalytic asymmetric methods : Transition-metal catalysts (e.g., Ru-phosphine complexes) enhance enantioselectivity without stoichiometric chiral auxiliaries . Validation: High-resolution mass spectrometry (HRMS) and elemental analysis ensure product integrity .

Q. What computational and experimental approaches validate this compound’s mechanism of action in tumor cell lines?

- Molecular docking : Predict binding to oncogenic targets (e.g., tubulin or kinase domains) using AutoDock Vina with cryo-EM structures .

- Metabolomic profiling : LC-MS/MS tracks this compound-induced changes in ATP levels or reactive oxygen species (ROS) in HeLa or MCF-7 cells .

- Resistance studies : Serial passaging of tumor cells in sublethal this compound doses identifies mutation hotspots via whole-exome sequencing .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported yields for this compound A synthesis?

Yields vary across studies (e.g., 45% in Reddy et al. (2014) vs. 32% in Liu et al. (1999)) due to:

- Reagent quality : Anhydrous conditions are critical for sulfoxide intermediates; Karl Fischer titration ensures solvent dryness .

- Workup protocols : Adjust pH during extraction to minimize azetidine ring hydrolysis. Reproducibility checklist: Report detailed reaction parameters (e.g., stirring rate, cooling bath type) per BJOC guidelines .

Q. Why do some studies report this compound B as cytotoxic while others classify it as inactive?

- Cell line specificity : Activity varies by tumor type (e.g., IC₅₀ = 2.1 µM in leukemia vs. >10 µM in melanoma) .

- Synergistic effects : Co-administration with efflux pump inhibitors (e.g., verapamil) may enhance potency in resistant lines . Recommendation: Use standardized cell viability assays (e.g., MTT or resazurin) with ≥3 biological replicates .

Methodological Best Practices

Q. What analytical techniques are essential for characterizing new this compound analogs?

- Structural elucidation : 2D NMR (COSY, HSQC, HMBC) resolves azetidine ring connectivity .

- Purity assessment : HPLC-DAD/ELSD (>95% purity threshold) .

- Stereochemical analysis : Circular dichroism (CD) spectroscopy or Mosher’s ester derivatization .

Q. How can researchers ensure cross-study comparability in this compound bioactivity data?

- Adopt FAIR principles : Share raw spectral data (NMR, MS) in repositories like Zenodo .

- Reference controls : Include positive controls (e.g., doxorubicin for cytotoxicity) in all assays .

- Metadata reporting : Document sponge collection sites (GPS coordinates) and extraction protocols to account for ecological variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.